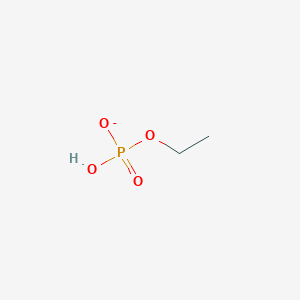

Ethyl hydrogen phosphate(1-)

Description

Contextualizing Ethyl Hydrogen Phosphate(1-) within the Broader Class of Phosphate (B84403) Esters

Phosphate esters are a diverse class of organophosphorus compounds characterized by a central phosphate molecule linked to alkyl or aromatic groups. wikipedia.org They are esters of phosphoric acid and can exist as monoalkyl, dialkyl, or trialkyl esters, depending on the number of alcohol molecules that have reacted with the phosphoric acid. libretexts.orglumenlearning.com This class of compounds is fundamental to life, with key biomolecules like DNA, RNA, and ATP being prominent examples of phosphate esters. wikipedia.org

Beyond their biological roles, phosphate esters are widely used in industrial applications as flame retardants, plasticizers, performance additives in engine oil, and surfactants. wikipedia.orgsemanticscholar.org The versatility of phosphate esters stems from the ability to tailor their properties by changing the hydroxyl-containing compounds used in their synthesis. shreechem.in

Ethyl hydrogen phosphate(1-) is a primary example of a monoalkyl phosphate. drugbank.com These are organophosphorus compounds containing a phosphate group linked to a single alkyl chain. drugbank.com The presence of remaining acidic protons on the phosphate group gives monoalkyl phosphates distinct properties compared to their dialkyl and trialkyl counterparts. wikipedia.org

Fundamental Significance of Monoalkyl Phosphates in Contemporary Chemical Biology and Material Science Research

Monoalkyl phosphates, including ethyl hydrogen phosphate(1-), are of paramount importance in both chemical biology and material science. Their amphiphilic nature, possessing both a polar phosphate head and a nonpolar alkyl tail, has been recognized for nearly two centuries. nih.govrsc.org

In chemical biology , monoalkyl phosphates are crucial for several reasons:

Biological Pathways: As derivatives of phosphoric acid, they are integral to central biological processes. nih.gov Nucleic acids and phospholipids, fundamental to cellular structure and function, are built upon a phosphate backbone. nih.govresearchgate.net

Prebiotic Chemistry: Researchers are increasingly interested in monoalkyl phosphates as plausible components of prebiotic membranes. rsc.org Their ability to form bilayer structures capable of encapsulating other molecules is a key area of investigation in understanding the origin of life. rsc.org

Phosphoantigens: Ethyl hydrogen phosphate has been identified as a phosphoantigen, a type of phosphorylated metabolite that can activate an immune response in humans. ebi.ac.uk This has significant implications for immunology and the study of infectious diseases. ebi.ac.uk

In material science , monoalkyl phosphates exhibit a range of useful properties:

Surface Modification: They are used to modify the surfaces of inorganic materials. researchgate.net

Corrosion Inhibition: Studies have shown that monoalkyl phosphates can act as effective corrosion inhibitors for metals like iron in acidic solutions. acs.org They form a protective film on the metal surface, with the un-ionized P-OH groups playing a key role in the adsorption process. acs.org

Surfactants: Mono- and di-phosphate esters of alcohols act as anionic surfactants. wikipedia.org While less common than sulfur-based surfactants, they offer advantages such as high stability at extreme pH levels and low skin irritation. wikipedia.org

Precursors for Ceramics: New research has demonstrated that alkali metal derivatives of mono-alkyl phosphates can serve as efficient single-source precursors for producing useful ceramic phosphates. rsc.org

Overview of Key Research Areas and Methodological Approaches Relevant to Ethyl Hydrogen Phosphate(1-)

Research involving ethyl hydrogen phosphate(1-) and other monoalkyl phosphates employs a variety of sophisticated methodological approaches to elucidate their properties and applications.

Key research areas include:

Synthesis and Characterization: The synthesis of pure monoalkyl phosphates can be challenging as it often results in mixtures with dialkyl and trialkyl phosphates. google.com Researchers have developed various methods to synthesize and purify these compounds, including reactions with phosphorus pentoxide or polyphosphoric acid. shreechem.inresearchgate.net Characterization techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of the synthesized compounds. researchgate.netresearchgate.net

Biochemical Interactions: The role of ethyl hydrogen phosphate as a phosphoantigen is a significant area of research. ebi.ac.uk Studies investigate how it and other nonpeptide antigens are presented to and recognized by specific T cells, which does not require the typical antigen processing pathways. ebi.ac.uk

Material Science Applications: Research in this area focuses on the performance of monoalkyl phosphates as corrosion inhibitors, surfactants, and precursors for advanced materials. wikipedia.orgacs.orgresearchgate.net Electrochemical methods like electrochemical impedance spectroscopy (EIS) and polarization curves are used to evaluate their effectiveness as corrosion inhibitors. acs.org

Catalysis: Recent studies have explored the use of transition metal phosphates, derived from precursors that can include ethyl groups, as catalysts. For example, vanadyl phosphate nanosheets have shown high catalytic activity in the aerobic oxidation of ethyl lactate (B86563) to ethyl pyruvate. acs.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXZSIYSNXKHEA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4P- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl Hydrogen Phosphate and Its Derivatives

Direct Phosphorylation of Alcohols for Monoester Synthesis in Laboratory Settings

The direct phosphorylation of alcohols represents a straightforward approach to obtaining phosphate (B84403) monoesters like ethyl hydrogen phosphate. nih.gov This method is of fundamental importance in both life and physical sciences due to the significant roles of phosphate monoesters in biological systems, pharmaceuticals, and organic materials. nih.gov Traditionally, the synthesis of these esters involves multi-step processes that often require harsh conditions and are limited to specific types of substrates. nih.gov

A significant advancement in this area is the development of catalytic methods that enable the direct and chemoselective phosphorylation of alcohols under mild conditions. nih.gov One such method utilizes a combination of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) and phosphoenolpyruvic acid monopotassium salt (PEP-K) as the catalyst and phosphoryl donor, respectively. nih.gov This system allows for the direct introduction of an unprotected phosphate group to a wide range of alcohol substrates, including those with sensitive functional groups. nih.gov

The reaction mechanism is thought to involve the formation of a mixed anhydride (B1165640) species from PEP-K and TBAHS, which then acts as the active phosphorylating agent. nih.gov This operationally simple, one-step catalytic phosphorylation is highly efficient for producing densely functionalized O-phosphorylated compounds. nih.govmdpi.com

Strategies Involving Phosphorylating Reagents and Activated Phosphate Sources

A variety of reagents and strategies have been developed to facilitate the phosphorylation of alcohols, each with its own advantages and limitations. These methods generally fall into two main categories: those using P(III)-based reagents followed by an oxidation step, and those employing P(V)-based reagents directly. researchgate.net

Utilization of P(III)-Based Phosphoramidites and Subsequent Oxidation

The phosphoramidite (B1245037) approach is a widely used method for the synthesis of phosphate esters, particularly in oligonucleotide synthesis. researchgate.netbeilstein-journals.org This step-wise process involves the reaction of an alcohol with a P(III)-phosphoramidite reagent to form a phosphite (B83602) triester intermediate. nih.gov This intermediate is then oxidized in the same reaction vessel to yield the protected phosphate triester. nih.gov A subsequent deprotection step is required to obtain the final phosphate monoester. researchgate.net

While highly effective, a drawback of this method is the poor bench stability of the phosphoramidite reagents. researchgate.net To address this, on-demand flow synthesis methods have been developed, allowing for the rapid, near-quantitative synthesis of phosphoramidites with sufficient purity for immediate use. researchgate.net The use of chiral phosphoric acids as catalysts in conjunction with phosphoramidites has also been explored to achieve stereocontrolled synthesis of phosphate esters. chemrxiv.org

| Reagent Type | Key Steps | Advantages | Disadvantages |

| P(III)-Phosphoramidites | 1. Reaction with alcohol to form phosphite triester. 2. Oxidation to phosphate triester. 3. Deprotection. nih.govresearchgate.net | High coupling efficiency, well-established for oligonucleotide synthesis. beilstein-journals.org | Poor bench stability of reagents, requires an oxidation step. beilstein-journals.orgresearchgate.net |

Application of P(V)-Based Phosphoryl Halides (e.g., Phosphoryl Chloride)

P(V)-based phosphorylating agents, such as phosphoryl chloride (POCl3), offer a more direct route to phosphate esters, eliminating the need for a separate oxidation step. researchgate.netbeilstein-journals.org The reaction of an alcohol with phosphoryl chloride, followed by hydrolysis, yields the phosphate monoester. researchgate.net

For instance, the reaction of ethanol (B145695) with phosphorus trichloride (B1173362) (PCl3) produces ethyl chloride and phosphorous acid. vedantu.comdoubtnut.com In contrast, reacting ethanol with phosphorus pentachloride (PCl5) yields ethyl chloride, hydrochloric acid, and phosphoryl chloride. vedantu.com To synthesize triethyl phosphate, an excess of ethanol is reacted with phosphoryl chloride. google.comgoogle.com The reaction is typically carried out under reduced pressure and at controlled temperatures. google.com The excess alcohol and the hydrogen chloride byproduct are then removed by distillation. google.com

While this method is direct, P(V) chlorophosphates are generally considered less reactive and versatile compared to their P(III) counterparts. pnas.org

| Reagent Type | Key Steps | Advantages | Disadvantages |

| P(V)-Phosphoryl Halides | 1. Reaction with alcohol. 2. Hydrolysis. researchgate.net | Direct formation of phosphate, no oxidation step required. beilstein-journals.org | Can be less reactive than P(III) reagents, may require harsh conditions. nih.govpnas.org |

Carbodiimide-Mediated Condensation Reactions for Phosphate Ester Formation

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as coupling agents in organic synthesis, including the formation of phosphate esters. researchgate.netnih.gov These reagents facilitate the condensation of a carboxylic acid (or in this case, a phosphate) with an alcohol. researchgate.net

In a typical procedure, the carbodiimide (B86325) activates the phosphate group, forming a highly reactive O-acylisourea intermediate. nih.gov This intermediate then reacts with the alcohol to form the desired ester bond. nih.gov This method is often employed in aqueous or mixed aqueous-ethanolic media. researchgate.net The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can improve reaction efficiency and reduce side reactions. researchgate.net

However, a common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which consumes the activating agent and reduces the yield of the desired ester. researchgate.net This is a more significant issue with less nucleophilic alcohols compared to amines. researchgate.net

| Reagent Type | Key Steps | Advantages | Disadvantages |

| Carbodiimides (e.g., EDC) | 1. Activation of phosphate with carbodiimide. 2. Reaction with alcohol. | Mild reaction conditions, compatible with aqueous media. researchgate.net | Formation of N-acylurea byproduct can reduce yield. researchgate.net |

Conversion Pathways from Other Organophosphorus Compounds to Ethyl Hydrogen Phosphate(1-) Analogues

Ethyl hydrogen phosphate and its derivatives can also be synthesized through the transformation of other organophosphorus compounds.

Synthesis from Diethylphosphite and Related Phosphonate (B1237965) Precursors

Diethylphosphite, also known as diethyl phosphonate, is a versatile precursor for the synthesis of various organophosphorus compounds. nih.govwikipedia.org It can be synthesized by reacting phosphorus trichloride with ethanol. nih.govwikipedia.org

One common reaction involving diethylphosphite is its addition to unsaturated compounds, such as aldehydes, in a process known as the Abramov reaction, to form α-hydroxyphosphonates. wikipedia.org Furthermore, new α-aminophosphonic acids, such as ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives, have been synthesized through the reaction of methylamine, a substituted benzaldehyde, and diethylphosphite in the presence of a catalyst like iron(III) chloride. researchgate.net

Diethylphosphite can also undergo transesterification with other alcohols, which can be driven to completion by removing the ethanol byproduct. wikipedia.org This provides a pathway to synthesize a variety of dialkyl phosphites. cdnsciencepub.com

| Precursor | Reaction Type | Product Class |

| Diethylphosphite | Abramov reaction with aldehydes wikipedia.org | α-Hydroxyphosphonates |

| Diethylphosphite | Reaction with amine and aldehyde researchgate.net | α-Aminophosphonic acids |

| Diethylphosphite | Transesterification with other alcohols wikipedia.orgcdnsciencepub.com | Other dialkyl phosphites |

Hydrolysis of Triethyl Phosphate and Diethyl Hydrogen Phosphate

The synthesis of ethyl hydrogen phosphate (EDHP) via hydrolysis of triethyl phosphate (TEP) is a sequential process that also involves the intermediate, diethyl hydrogen phosphate (DEHP). The complete hydrolysis proceeds in three stages, ultimately yielding phosphoric acid. researchgate.net The conversion of TEP is noted to be a relatively slow reaction, which can be influenced by factors such as acid catalysis. acs.orgrsc.orgresearchgate.net

Studies using isotopic labeling have shown that the hydrolysis of triethyl phosphate in neutral water proceeds with carbon-oxygen bond cleavage. acs.org The reaction can be catalyzed by acids, such as perchloric acid, which also promotes C-O bond cleavage via an A-A12 pathway. acs.org Theoretical studies using density functional theory (DFT) have explored the reaction mechanisms, indicating that hydrolysis can occur through an S_N2-type mechanism. rsc.orgorganic-chemistry.org

The kinetics of the hydrolysis process reveal that the reaction rates for the first two stages (TEP to DEHP and DEHP to EDHP) are comparable, while the final hydrolysis step to phosphoric acid is slower. researchgate.net This kinetic behavior underscores the potential to control the reaction to favor the formation of intermediates like ethyl hydrogen phosphate under specific conditions. For instance, in the hydrolysis of diethyl chlorophosphate under certain conditions, ethyl dihydrogen phosphate (EDHP) is observed as one of the primary breakdown products alongside DEHP and phosphoric acid. nih.gov

| Reaction Stage | Reactant | Product | Calculated Reaction Rate (k) |

|---|---|---|---|

| First Hydrolysis Reaction (FHR) | Triethyl Phosphate (TEP) | Diethyl Hydrogen Phosphate (DEHP) | 7.0 × 10⁻³ s⁻¹ |

| Second Hydrolysis Reaction (SHR) | Diethyl Hydrogen Phosphate (DEHP) | Ethyl Dihydrogen Phosphate (EDHP) | 6.8 × 10⁻³ s⁻¹ |

| Third Hydrolysis Reaction (THR) | Ethyl Dihydrogen Phosphate (EDHP) | Phosphoric Acid (PA) | 3.5 × 10⁻³ s⁻¹ |

Table 1: Reaction rates for the three stages of Triethyl Phosphate (TEP) hydrolysis under acidic conditions. The data highlights the relative speed of each successive hydrolysis step. researchgate.net

Chemo- and Regioselective Phosphorylation Approaches

The selective phosphorylation of alcohols is a critical transformation in organic chemistry. acs.org Achieving chemo- and regioselectivity—the ability to phosphorylate a specific hydroxyl group in the presence of other reactive functional groups or other hydroxyl groups—is a significant challenge. acs.orgresearchgate.net While simple phosphate esters can be used, modern synthetic methods often employ specialized reagents and catalysts to control the reaction's outcome. These approaches are broadly applicable to the synthesis of various alkyl phosphates, including derivatives related to ethyl hydrogen phosphate.

One major strategy involves the in-situ generation of a highly reactive phosphorylating agent. For example, a system combining tribenzylphosphite, iodine, and pyridine (B92270) has been shown to selectively phosphorylate primary alcohols in unprotected polyols. researchgate.net Mechanistic studies suggest the formation of a reactive pyridinium (B92312) salt intermediate, which, due to its steric bulk and high reactivity, preferentially reacts with the less hindered primary alcohol. researchgate.net

Another approach utilizes P(V)-based reagents designed for mild and selective phosphorylation. The Ψ-reagent, for instance, enables the direct formation of monoalkyl phosphates from alcohols under mild conditions, avoiding the over-reactivity seen with agents like POCl₃. organic-chemistry.orgnih.gov This method shows high chemoselectivity, tolerating sensitive functional groups and preferentially phosphorylating serine residues over threonine or tyrosine. organic-chemistry.orgnih.gov

Catalytic methods have also been developed to enhance selectivity. A catalytic system using phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium hydrogen sulfate (TBAHS) as a catalyst enables the direct phosphorylation of a wide range of alcohols with high functional group tolerance. acs.orgacs.org This system can differentiate between various types of hydroxyl groups, such as selectively phosphorylating an aliphatic hydroxyl over a phenolic one. acs.orgacs.org Similarly, the use of isopropenyl phosphate, with a catalytic amount of base, shows excellent chemoselectivity for primary alcohols over secondary ones, generating acetone (B3395972) as the only by-product. rsc.org Transition-metal catalysis, using reagents like SnCl₂, has also been applied for the regioselective phosphorylation of complex molecules like carbohydrates. researchgate.net

| Reagent/Catalyst System | Substrate Type | Type of Selectivity | Key Finding |

|---|---|---|---|

| PEP-K / TBAHS (catalyst) | Polyfunctional molecules (e.g., Cortisone) | Chemoselective & Regioselective | Selectively phosphorylates a primary hydroxy group over a tertiary one. acs.orgacs.org |

| Ψ-Reagent / DBU | Aminoalcohols (e.g., Serine, Threonine) | Chemoselective | Preferentially phosphorylates serine over threonine and tyrosine. organic-chemistry.orgnih.gov |

| Tribenzylphosphite / Iodine / Pyridine | Unprotected polyols | Regioselective | Offers a general method for the selective phosphorylation of primary alcohols. researchgate.net |

| Dimethyl isopropenyl phosphate (iPP) / Base (catalyst) | Mixture of primary and secondary alcohols | Chemoselective | Exhibits excellent selectivity for the phosphorylation of primary alcohols. rsc.org |

| Bis(dimethylamino)phosphorodiamidate (BDMDAP) / Sn(IV) catalyst | Polyols with cis-diol moiety (e.g., myo-inositol) | Regioselective | Enables efficient, one-step cyclophosphorylation of vicinal cis-diols without protecting groups. acs.org |

Table 2: Examples of modern chemo- and regioselective phosphorylation approaches.

Mechanistic and Kinetic Investigations of Reactions Involving Ethyl Hydrogen Phosphate 1

Hydrolysis Reaction Mechanisms and Kinetic Studies

The hydrolysis of phosphate (B84403) esters, including ethyl hydrogen phosphate(1-), is a fundamental reaction in chemistry and biology. nih.gov The mechanisms of these reactions are complex and can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.gov

The acid-catalyzed hydrolysis of phosphate monoesters can proceed through different pathways. For some monoaryl phosphates with electron-withdrawing groups, acid catalysis is observed, with a maximum rate at strong acid concentrations (3-6M). researchgate.net In contrast, for compounds like triethyl phosphate, acid catalysis is not observed in neutral or acidic solutions, with hydrolysis proceeding through carbon-oxygen bond fission. researchgate.net However, for ethyl dihydrogen phosphate, an acid-catalyzed component to the hydrolysis is observable even in fully aqueous solutions. cdnsciencepub.com

The hydrolysis of mono-N-ethyl-o-toluidine phosphate in hydrochloric acid shows a rate maximum at 4.0 mol dm-3 HCl, which is attributed to the complete conversion of the ester to its conjugate acid species. chesci.com Beyond this concentration, the rate decreases, possibly due to the reduced concentration of the water nucleophile. chesci.com The mechanism for the acid-catalyzed hydrolysis of some phosphinates is suggested to be an A2 mechanism, supported by bell-shaped pH-rate profiles and activation parameters. cdnsciencepub.com This mechanism involves the participation of a water molecule in the rate-determining step. nih.govcdnsciencepub.com The hydrolysis of diethyl-H-phosphonate is acid-catalyzed with a second-order rate constant of 1.21 × 10⁻⁴ M⁻¹ s⁻¹ at 25 °C. rsc.org

The rate of hydrolysis is dependent on the concentration of the acid. For the hydrolysis of mono-N-ethyl-o-toluidine phosphate, the rate increases with increasing acid molarity up to a certain point. chesci.com The effect of ionic strength, temperature, and solvent on the rate has also been studied to elucidate the mechanism. chesci.com

Base-catalyzed hydrolysis of phosphate esters typically proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism, where a hydroxide (B78521) ion attacks the phosphorus atom. pearson.comepa.gov This is often referred to as a BAc2 mechanism, signifying a base-catalyzed, acyl-oxygen fission, bimolecular reaction. epa.gov For many phosphate triesters, this reaction leads to P-O bond cleavage. cdnsciencepub.comviu.ca

The pH of the solution significantly affects the rate of base-catalyzed hydrolysis. The rate of hydrolysis generally increases with increasing pH. For instance, the hydrolysis of certain organophosphate triesters shows significant degradation at pH 13, with half-lives ranging from days to minutes, while being stable at neutral pH. researchgate.net The hydrolysis of ethyl and methyl ethylene (B1197577) phosphates between pH 8 and 15 results in complete endocyclic cleavage. lookchem.com However, at very high pH, the reaction can be complex. In the case of methyl phosphate, experiments in 1 M KOH showed that the reaction was surprisingly specific acid-catalyzed, indicating that the dianion is relatively unreactive towards hydroxide. nih.gov

For ethyl-H-phosphonate, which exists as a monoanion above pH 1, the hydroxide-ion catalyzed hydrolysis is significantly slower than that of the corresponding diester, with a second-order rate constant of 1.55 × 10⁻⁵ M⁻¹ s⁻¹. rsc.org This rate decrease of about 5 x 10⁶-fold is attributed to the negative charge on the monoanion repelling the negatively charged hydroxide nucleophile. rsc.org

Spontaneous hydrolysis of phosphate esters, particularly diesters, is a very slow process under physiological conditions. acs.orgnih.gov For instance, the half-life for the hydrolysis of the phosphodiester backbone in DNA is estimated to be around 30 million years. nih.gov Alkyl monoester dianions are also very stable at physiological pH. acs.org

The rate of spontaneous hydrolysis is highly dependent on the structure of the phosphate ester. For example, the hydrolysis of triethyl phosphate in neutral water at 101°C has a rate constant of 8.35 × 10⁻⁶ s⁻¹. researchgate.netcdnsciencepub.com This reaction proceeds with C-O bond cleavage and is not catalyzed by 0.5 M sulfuric acid. cdnsciencepub.comresearchgate.netcdnsciencepub.com The stability of some organophosphate triesters at neutral pH (pH 7) and room temperature has been observed over a period of 35 days, suggesting that any hydrolysis at this pH is likely accelerated by increased temperature. researchgate.net

Theoretical studies on the hydrolysis of ethyl dihydrogen phosphate (EPH) have examined the reaction in the gas phase and in solution. rutgers.edu The rate-limiting step is the attack of the nucleophile on the phosphate, leading to a pentacovalent phosphorane. rutgers.edu For the dianionic form (EPH²⁻), the attack of a water molecule has an energy barrier of 34.3 kcal/mol. rutgers.edu

The site of bond cleavage in the hydrolysis of phosphate esters, whether at the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond, is a crucial aspect of the reaction mechanism and is influenced by the reaction conditions and the structure of the ester.

In acid-catalyzed hydrolysis, C-O bond cleavage is often observed. For example, the acid-catalyzed hydrolysis of triethyl phosphate in a dioxane-water mixture proceeds with exclusive C-O bond cleavage. cdnsciencepub.com This is consistent with an AAL2 mechanism. cdnsciencepub.comresearchgate.net Similarly, the hydrolysis of triethyl phosphate in neutral water also occurs via C-O fission. researchgate.netcdnsciencepub.com

In contrast, base-catalyzed hydrolysis typically favors P-O bond cleavage. The alkaline hydrolysis of many phosphate triesters involves the attack of a hydroxide ion on the phosphorus atom, leading to P-O fission. cdnsciencepub.comviu.casemanticscholar.org Studies on the alkaline hydrolysis of ethyl and methyl ethylene phosphates show complete P-O cleavage. lookchem.com

However, there are exceptions. The base-catalyzed hydrolysis of dimethyl phosphate at high temperatures proceeds mainly through C-O bond fission. hud.ac.uk

The following table summarizes the observed bond cleavage patterns for ethyl phosphate and related compounds under different conditions.

| Compound | Condition | Bond Cleavage | Mechanism |

| Triethyl Phosphate | Neutral (101°C) | C-O | BAL2 |

| Triethyl Phosphate | Acidic (Dioxane-Water) | C-O | AAL2 |

| Ethyl and Methyl Ethylene Phosphates | Alkaline (pH 8-15) | P-O | - |

| Dimethyl Phosphate | Basic (High Temp.) | C-O | - |

The hydrolysis of phosphate esters often proceeds through a mechanism involving a pentacoordinate intermediate, which typically adopts a trigonal bipyramidal (TBP) geometry. pearson.comthieme-connect.de This intermediate is formed by the nucleophilic attack on the tetrahedral phosphorus atom. thieme-connect.de

The stability of this TBP intermediate plays a significant role in the reaction mechanism. For most acyclic phosphate triesters, the hydrolysis is thought to be a direct substitution (SN2-like) process with a TBP transition state, rather than a stable intermediate. thieme-connect.de However, an addition-elimination mechanism involving a stable TBP intermediate becomes more likely when the phosphorus is part of a five-membered ring or when the leaving group is poor. thieme-connect.de The formation of a TBP intermediate from a five-membered cyclic ester can relieve ring strain, leading to significant rate enhancements in hydrolysis. rsc.orgpnas.org

The existence of a pentavalent intermediate is also supported by the observation of inversion of configuration during the base-catalyzed hydrolysis of some phosphate esters. libretexts.org

Elucidation of Bond Cleavage Patterns (P-O vs. C-O Fission)

Phosphoryl Transfer Mechanisms and Catalytic Studies

Phosphoryl transfer, the movement of a phosphoryl group (PO₃) from a donor to an acceptor molecule, is a fundamental process in numerous biological reactions, including signal transduction, energy metabolism, and nucleic acid chemistry. nih.govfrontiersin.orgunm.edu The uncatalyzed transfer of a phosphoryl group is generally a slow process, but it can be significantly accelerated by catalysts, including enzymes and metal ions. rsc.orgfrontiersin.org

The mechanisms of phosphoryl transfer can be broadly classified as associative, dissociative, or concerted. frontiersin.orgunm.edu

Associative (AN + DN): This is a stepwise mechanism involving the formation of a pentacoordinate intermediate. frontiersin.org

Concerted (ANDN): This is a one-step, SN2-like mechanism with simultaneous bond formation and bond breaking. frontiersin.org

Dissociative (DN + AN): This mechanism involves the formation of a metaphosphate intermediate. nih.gov

While early research suggested the involvement of a metaphosphate intermediate in some phosphate ester hydrolysis reactions, there is now strong evidence against its intermediacy in many cases. nih.gov For simple phosphate triesters, evidence suggests that the hydrolysis can involve phosphorane intermediates. acs.org

Various catalysts have been developed and studied for phosphoryl transfer reactions. Lewis acids, such as titanium alkoxides like Ti(t-BuO)₄, have been shown to be effective catalysts for the phosphorylation of alcohols, giving excellent yields of phosphate esters. researchgate.net Arginine residues are commonly found in the active sites of enzymes that catalyze phosphoryl transfer, and they are thought to stabilize the transition state and help position the substrate for reaction. nih.gov Phase transfer catalysis has also been applied in phosphorus chemistry, for example, in the synthesis of phenylphosphonates. researchgate.net

Nucleophilic Catalysis by Phosphate Species

Phosphate species, including the ethyl hydrogen phosphate(1-) anion, can act as nucleophilic catalysts in various reactions, particularly in the hydrolysis of esters. researchgate.netrsc.org The mechanism of this catalysis generally involves the nucleophilic attack of the phosphate species on an electrophilic center, such as the carbonyl carbon of an ester, to form a transient, high-energy intermediate. researchgate.netrsc.orgnumberanalytics.com

In the case of ester hydrolysis, the catalytically active species is often the dianion of a phosphate monoester (HPO4(2-)). researchgate.netrsc.org The reaction proceeds through the formation of a tetrahedral intermediate, which then breaks down to release the leaving group and form a mixed anhydride (B1165640), such as an acyl phosphate. researchgate.netrsc.org This intermediate is subsequently hydrolyzed, regenerating the phosphate catalyst. researchgate.net The formation of this tetrahedral species is often the rate-limiting step in the catalytic cycle. researchgate.netrsc.org

The efficiency of phosphate species as nucleophilic catalysts is influenced by several factors, including steric and solvation effects. rsc.org Compared to other nucleophiles like imidazole (B134444) and o-iodosobenzoate, phosphate is a less efficient catalyst for the hydrolysis of benzoate (B1203000) esters. rsc.org This is attributed to a combination of its steric bulk and the energy required for desolvation before it can attack the substrate. rsc.org

Phosphorus-based compounds, more broadly, are central to nucleophilic catalysis. Tertiary phosphines, for instance, react with electron-deficient molecules to form zwitterionic intermediates that can then engage with a variety of nucleophiles and electrophiles. acs.orgnih.gov While distinct from the role of ethyl hydrogen phosphate(1-) as a catalyst itself, this highlights the versatility of phosphorus compounds in facilitating chemical transformations.

General Acid-Base Catalysis in Phosphate Transfer

Phosphate transfer reactions, a cornerstone of many biological and chemical processes, are frequently subject to general acid-base catalysis. vedantu.comnih.gov In these reactions, a proton is transferred to or from the substrate or an intermediate in the rate-determining step, facilitated by a general acid (proton donor) or a general base (proton acceptor) other than the proton or hydroxide ion. vedantu.comwikipedia.org This is particularly significant for reactions involving phosphate esters like ethyl hydrogen phosphate(1-).

The hydrolysis of phosphate esters can be catalyzed by both general acids and general bases. vedantu.comnih.gov For instance, in the hydrolysis of a phosphate monoester, a general base can activate a water molecule by abstracting a proton, making it a more potent nucleophile to attack the phosphorus center. nih.gov Conversely, a general acid can protonate the oxygen atom of the leaving group, making it a better leaving group and thus facilitating the cleavage of the P-O bond. nih.gov

The rates of these catalyzed reactions are sensitive to the pH of the solution and the concentration of the acidic and basic species in buffer solutions. vedantu.com For example, the hydrolysis of ethyl acetate (B1210297) is slow at neutral pH but can be accelerated by increasing the reactivity of either the nucleophile (water) or the electrophile (the carbonyl group of the ester) through acid-base catalysis. vedantu.com

In enzymatic systems, specific amino acid residues within the active site of an enzyme often act as general acids or bases to promote proton transfers during phosphoryl transfer reactions. nih.gov For example, a conserved histidine residue has been identified as a potential general acid/base catalyst in the phosphoryl transfer reactions catalyzed by tyrosine recombinases. nih.gov This enzymatic strategy underscores the importance of general acid-base catalysis in precisely controlling phosphate transfer reactions.

The hydrolysis of phosphate esters can proceed through different mechanisms depending on the reaction conditions. For instance, the hydrolysis of methyl dihydrogen phosphate involves the decomposition of the monoanion with phosphorus-oxygen bond fission, the neutral species with carbon-oxygen bond fission, and the conjugate acid with both carbon-oxygen and phosphorus-oxygen bond fission. researchgate.net

Degradation Pathways in Model Systems and Environmental Studies

The degradation of ethyl hydrogen phosphate(1-) and related compounds is a critical area of study due to their presence in the environment as transformation products of larger organophosphate esters. tandfonline.comacs.orgepa.gov Research in this area utilizes model systems to understand the fundamental chemical processes and environmental studies to track their fate and transformation in natural settings. researchgate.netacs.orgnih.govencyclopedia.pub

Hydrolytic Degradation of Ethyl Phosphate Esters and Polyphosphoesters

The hydrolytic degradation of ethyl phosphate esters and their polymeric counterparts, polyphosphoesters (PPEs), is a key process influencing their environmental persistence and biocompatibility. researchgate.netacs.orgnih.govencyclopedia.pubacs.org Hydrolysis involves the cleavage of the ester bond by water, which can be catalyzed by acids, bases, or enzymes. epa.govviu.ca

For simple phosphate esters, the mechanism of hydrolysis is pH-dependent. viu.ca Base-catalyzed hydrolysis typically favors cleavage of the P-O bond, while acid-catalyzed or neutral hydrolysis often leads to C-O bond cleavage. viu.ca For instance, the base-catalyzed hydrolysis of esters generally proceeds via a bimolecular nucleophilic substitution (BAc2) mechanism, where a hydroxide ion attacks the electrophilic center. epa.gov

In the case of polyphosphoesters like poly(ethyl ethylene phosphate) (PEEP), a prominent degradation pathway is intramolecular backbiting. researchgate.netencyclopedia.pub This process involves the terminal hydroxyl group of the polymer chain attacking a phosphorus center within the same chain, leading to the formation of a cyclic phosphate and a shorter polymer chain. researchgate.netencyclopedia.pub Studies have shown that under basic conditions, PEEPs readily degrade, primarily yielding alkyl (2-hydroxyethyl) hydrogen phosphate as the major product. researchgate.netencyclopedia.pub Conversely, these polymers exhibit high stability under acidic conditions. researchgate.net Blocking the terminal hydroxyl group can significantly reduce the rate of degradation, confirming the dominance of the backbiting mechanism. encyclopedia.pub

The rate of hydrolysis is also influenced by the structure of the ester. For example, in the alkaline hydrolysis of ethyl phosphinates, increasing steric hindrance around the phosphorus center significantly decreases the reaction rate. nih.gov

Table 1: Effect of pH on the Degradation of Polyphosphoesters

| Polymer | Condition | Primary Degradation Pathway | Key Product | Stability |

| Poly(ethyl ethylene phosphate) (PEEP) | Basic | Backbiting | Ethyl (2-hydroxyethyl) hydrogen phosphate | Readily degrades |

| Poly(ethyl ethylene phosphate) (PEEP) | Acidic | - | - | Highly stable |

This table is generated based on findings from multiple studies on polyphosphoester degradation. researchgate.netencyclopedia.pub

Investigation of Environmental Transformation Processes (e.g., Photocatalysis)

In the environment, the transformation of ethyl phosphate and related organophosphates is not limited to hydrolysis. Photocatalysis is another significant degradation pathway, particularly in the presence of semiconductor materials like titanium dioxide (TiO2). bioline.org.brresearchgate.net

Photocatalytic degradation is an advanced oxidation process that can effectively break down persistent organic pollutants. sci-hub.se When TiO2 is irradiated with UV light, it generates highly reactive oxygen species, such as hydroxyl radicals, which can attack and degrade organic molecules. bioline.org.brresearchgate.net

Studies on the photocatalytic degradation of tri-ethyl phosphate (TEP), a precursor to ethyl hydrogen phosphate, have shown that the reaction rate is influenced by pH. bioline.org.br The highest degradation rate for TEP is often observed at a neutral pH. bioline.org.br The degradation proceeds through the formation of intermediates like diethyl phosphate and monoethyl phosphate, eventually leading to the formation of inorganic phosphate. The adsorption of the organophosphate onto the TiO2 surface is a crucial step in the photocatalytic process.

The photocatalytic degradation of paraoxon-ethyl, another organophosphate ester, also follows pseudo-first-order kinetics and is significantly enhanced in the presence of a TiO2 nanoparticulate film and UV light. The degradation begins with the cleavage of the P-O-C bonds, followed by the gradual oxidation of the phosphorus and carbon atoms, ultimately leading to the formation of less toxic compounds like acetaldehyde, carbon dioxide, and phosphoric acid.

More advanced photocatalytic systems, such as those using metal-organic frameworks (MOFs) like MIL-101(Fe) in a photo-Fenton reaction, have also been developed for the degradation of organophosphates. sci-hub.se These systems can generate hydroxyl radicals and exhibit high efficiency in removing compounds like tris(2-chloroethyl) phosphate (TCEP), with degradation pathways involving cleavage, hydroxylation, carbonylation, and carboxylation. sci-hub.se

Kinetic Isotope Effects in Degradation Mechanism Analysis

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the mechanisms of chemical reactions, including the degradation of phosphate esters. The KIE is the change in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. By measuring the KIE, researchers can gain insights into bond-breaking and bond-forming events in the transition state of the rate-determining step.

For example, in the hydrolysis of phosphate esters, a significant solvent isotope effect (kH2O/kD2O) can indicate the involvement of water as a nucleophile or as a proton donor/acceptor in the transition state. researchgate.net A study on the hydrolysis of NMN (nicotinamide mononucleotide) revealed different solvent isotope effects for reactions catalyzed by imidazole and water, suggesting different transition state structures. researchgate.net

In the context of degradation, substituting a hydrogen atom with deuterium (B1214612) at a specific position in the molecule can reveal whether the C-H bond at that position is broken in the rate-determining step. For instance, in the elimination reaction of O-phospho-L-serine, a KIE of approximately 2 was observed upon substitution of the α-hydrogen with deuterium, providing evidence for the breaking of the C-H bond in the transition state. researchgate.net

While direct studies on the KIE of ethyl hydrogen phosphate(1-) degradation are not extensively detailed in the provided context, the principles are broadly applicable. For instance, in the acid-catalyzed hydrolysis of triethyl phosphate, a solvent isotope effect (kH2O/kD2O) of 0.6 was observed, which, along with other data, supported an AAL2 mechanism involving C-O bond cleavage. cdnsciencepub.com Such studies are crucial for building a detailed, molecular-level understanding of the degradation pathways of ethyl hydrogen phosphate(1-) and related compounds.

Influence of Solvent Effects, Ionic Strength, and Temperature on Reaction Rates

The rates of chemical reactions involving ethyl hydrogen phosphate(1-) are significantly influenced by the properties of the reaction medium, including the solvent, ionic strength, and temperature. rsc.orgrsc.org Understanding these effects is crucial for controlling reaction outcomes and for predicting the fate of these compounds in various environments.

Solvent Effects:

The choice of solvent can dramatically alter reaction rates and even the reaction mechanism. rsc.orgrsc.orgnih.gov This is due to the solvent's ability to stabilize or destabilize reactants, transition states, and products through various interactions, such as hydrogen bonding and dipole-dipole interactions. rsc.orgnih.gov

For phosphate transfer reactions, moving from a protic solvent like water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can lead to massive rate accelerations, sometimes by a factor of 10^6 to 10^7. nih.gov This is attributed to the desolvation of the phosphate group in the ground state, which reduces the activation energy of the reaction. nih.gov In less polar solvents, the mechanism of the reaction may even change. nih.gov For example, the solvolysis of a phosphate dianion is thousands of times faster in tert-butyl alcohol than in water, suggesting a different reaction pathway in the less polar solvent. nih.gov

The Hughes-Ingold rules provide a framework for predicting the effect of solvent polarity on reaction rates. rsc.org If the transition state of the rate-determining step has a greater charge density than the reactants, a more polar solvent will increase the reaction rate, and vice versa. rsc.org

Ionic Strength:

The ionic strength of the solution, which is a measure of the total concentration of ions, can also affect reaction rates, particularly for reactions between charged species. semanticscholar.orgnih.govnih.govtandfonline.com For a reaction between two ions of the same charge, an increase in ionic strength will decrease the reaction rate due to the shielding of the electrostatic repulsion between the reactants by the other ions in the solution. Conversely, for a reaction between two ions of opposite charge, an increase in ionic strength will increase the reaction rate.

The hydrolysis of 2,4-dinitrophenyl ethyl phosphate by hydroxylamine (B1172632) at high pH, a reaction between two anions, was found to be very sensitive to ionic strength. semanticscholar.org The rate of this reaction decreases as the ionic strength increases. semanticscholar.org In another example, the formation of N-vinyl compounds was found to be significantly faster in a mixture of a polar solvent and a salt compared to the solvent alone, highlighting the profound effect of ionic strength. tandfonline.com

Temperature:

As with most chemical reactions, the rate of reactions involving ethyl hydrogen phosphate(1-) is dependent on temperature. Generally, an increase in temperature leads to an increase in the reaction rate. This relationship is described by the Arrhenius equation, which relates the rate constant of a reaction to the activation energy and the temperature.

For instance, the reduction of phosphate groups to form nickel phosphide (B1233454) catalysts is incomplete at temperatures below 600°C, indicating that higher temperatures are required to achieve the desired transformation. mdpi.com In the context of material properties, the conductivity of an ethyl cellulose-magnesium hydrogen phosphate composite was found to be strongly influenced by temperature, with the activation energy determined using the Arrhenius method. nih.gov The solubility of related compounds, such as 2-(4-nitroanilino)ethyl phosphono hydrogen phosphate, is also temperature-dependent, with higher temperatures generally leading to increased solubility. solubilityofthings.com

Table 2: Summary of Influencing Factors on Reaction Rates

| Factor | General Effect on Rate | Example Involving Phosphate Esters |

| Solvent Polarity | Increased polarity can increase or decrease the rate depending on the transition state. | Hydrolysis of a phosphate dianion is ~10^6 times faster in DMSO than in water. nih.gov |

| Ionic Strength | Affects rates of reactions between ions. | Reaction of 2,4-dinitrophenyl ethyl phosphate with hydroxylamine is sensitive to ionic strength. semanticscholar.org |

| Temperature | Increased temperature generally increases the rate. | Reduction of phosphate precursors to nickel phosphide is temperature-dependent. mdpi.com |

This table summarizes the general trends and provides specific examples related to phosphate ester chemistry.

Computational and Theoretical Investigations of Ethyl Hydrogen Phosphate 1

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometries

Quantum mechanical calculations are essential for determining the fundamental electronic structure and three-dimensional arrangement of atoms in ethyl hydrogen phosphate(1-). oregonstate.educharm-eu.euarxiv.org These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the various spatial arrangements, or conformations, of ethyl hydrogen phosphate(1-). colab.wsarxiv.org By calculating the energies of different conformers, DFT can identify the most stable structures and the energy barriers between them. This is crucial as the conformation of the phosphate (B84403) group is highly sensitive to its environment, including interactions with solvents. nih.gov For instance, studies on similar phosphate esters like dimethyl phosphate have shown that solvent reorganization plays a significant role in the transitions between different equilibrium conformations. colab.ws DFT calculations, particularly when combined with molecular dynamics (MD), can effectively model these complex interactions and predict the most populated conformational states in solution. colab.wsnih.gov

The accuracy of DFT calculations is dependent on the chosen functional and basis set. acs.org Different functionals, such as LDA, PBE, and B3LYP, combined with various basis sets, can yield slightly different energetic and structural results. acs.org Therefore, careful benchmarking against experimental data or higher-level ab initio calculations is often necessary to ensure the reliability of the DFT predictions.

Table 1: Representative Calculated Conformational Data for a Model Phosphate Ester (Dimethyl Phosphate) This table is illustrative and based on general findings for similar small phosphate esters, as specific extensive conformational analysis data for ethyl hydrogen phosphate(1-) was not available in the search results. The data represents typical parameters investigated in such studies.

| Conformer | Dihedral Angle (C-O-P-O) (°) | Relative Energy (kcal/mol) | Population (%) |

| gauche, gauche (gg) | ~60, ~60 | 0.0 | 75 |

| gauche, trans (gt) | ~60, ~180 | 1.5 | 20 |

| trans, trans (tt) | ~180, ~180 | 3.0 | 5 |

Data is hypothetical and for illustrative purposes based on principles from conformational analysis of similar molecules.

Ab Initio and Hybrid Methods for Energetic Landscape Mapping

Ab initio and hybrid quantum mechanical/molecular mechanical (QM/MM) methods are employed to create a detailed map of the energetic landscape of ethyl hydrogen phosphate(1-). researchgate.net This landscape illustrates the potential energy of the system as a function of its geometry, revealing stable conformations, transition states, and the pathways for conformational changes and chemical reactions. arxiv.orgresearchgate.net

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, especially when using high-level coupled-cluster methods. oregonstate.edu However, their computational cost can be prohibitive for larger systems or extensive sampling. researchgate.net To address this, hybrid QM/MM methods are often used, where the chemically active region (e.g., the phosphate group) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is described by a more computationally efficient MM force field. researchgate.netnih.gov This approach allows for the study of enzymatic reactions and reactions in solution where the environment plays a crucial role. nih.gov Techniques like metadynamics can be combined with ab initio MD to efficiently explore the free energy landscape and identify reaction pathways. researchgate.net

Theoretical Modeling of Reaction Mechanisms and Transition State Structures

Theoretical modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving ethyl hydrogen phosphate(1-), particularly its hydrolysis. longdom.orgnih.gov These models allow for the characterization of fleeting transition state structures, which are critical for understanding reaction rates and pathways. researchgate.net

Prediction of Activation Energy Barriers and Reaction Coordinates

A key application of theoretical modeling is the prediction of activation energy barriers, which determine the rate of a chemical reaction. science.govchemrxiv.orgnih.gov For the hydrolysis of phosphate esters, computational studies can calculate the energy profile along the reaction coordinate, which represents the progress of the reaction from reactants to products. researchgate.net The highest point on this profile corresponds to the transition state, and its energy relative to the reactants is the activation energy.

Table 2: Calculated Activation Energies for Related Phosphate Ester Hydrolysis Reactions This table presents data for similar phosphate ester hydrolysis reactions to illustrate the type of information obtained from theoretical predictions, as specific values for ethyl hydrogen phosphate(1-) were not explicitly detailed in the search results.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Phosphate Monoester Hydrolysis (unprotonated) | M06-2X/6-311+G | 41 researchgate.net |

| Phosphate Monoester Hydrolysis (protonated) | M06-2X/6-311+G | Lowered by ~9 kcal/mol researchgate.net |

| Triethyl Phosphate Hydrolysis (First Stage) | DFT | ~20 cdmf.org.br |

Analysis of Proton Transfer Modes in Phosphate Hydrolysis

The hydrolysis of phosphate esters involves the intricate movement of protons. longdom.orglongdom.org Theoretical studies have been crucial in identifying and analyzing different modes of proton transfer during this process. longdom.org Two primary mechanisms have been revealed through computations:

Direct Proton Transfer : The attacking water molecule directly transfers a proton to one of the non-bridging oxygen atoms of the phosphate group. longdom.orglongdom.org

Indirect Proton Transfer (Proton Relay) : The proton is transferred from the attacking water molecule to the phosphate group via one or more intermediary water molecules or, in an enzymatic context, an assisting catalytic residue. longdom.orglongdom.org

Computational models suggest that the mode of proton transfer can significantly impact the reaction mechanism and energy barriers. longdom.orglongdom.org Direct proton transfer can sometimes hinder the breaking of the crucial P-O bond, whereas indirect transfer can facilitate it. longdom.org The sequence of bond-breaking (P-O) and bond-forming (O-H) events can also be determined, leading to classifications of the mechanism as concurrent (simultaneous) or sequential. researchgate.net

Simulation of Spectroscopic Parameters for Experimental Correlation

Computational methods are used to simulate spectroscopic parameters, such as vibrational frequencies, which can then be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. nih.govresearchgate.net This correlation helps to validate the theoretical models and provides a more detailed interpretation of the experimental spectra. nih.gov

For phosphate-containing molecules, vibrational properties are very sensitive to conformation and interactions with the surrounding environment, such as hydrogen bonding with water. nih.gov DFT calculations, especially when combined with molecular dynamics (MD) to account for solvent effects and conformational averaging, have been shown to accurately reproduce experimental IR and Raman spectra for model phosphate systems. nih.gov The agreement between simulated and measured spectra confirms the accuracy of the computed molecular structures and provides a basis for assigning specific spectral features to particular vibrational modes of the ethyl hydrogen phosphate(1-) anion. nih.govresearchgate.net

Table 3: Representative Calculated Vibrational Frequencies for Phosphate Groups This table is based on general findings for phosphate groups in similar molecules, as a detailed vibrational analysis for ethyl hydrogen phosphate(1-) was not available in the provided search results. The data illustrates the types of vibrational modes and their typical frequency ranges.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| P=O Asymmetric Stretch | 1200 - 1300 |

| P=O Symmetric Stretch | 1080 - 1150 |

| P-O-C Stretch | 1000 - 1050 |

| O-P-O Bending | 400 - 600 |

Data is illustrative and based on general spectroscopic data for organophosphates.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of ethyl hydrogen phosphate(1-). By probing the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment, connectivity, and stereochemistry of the molecule. libretexts.org

The structural integrity of ethyl hydrogen phosphate (B84403) is routinely confirmed using a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. nih.govresearchgate.net Each of these nuclei provides a unique window into the molecular architecture.

¹H NMR: The proton NMR spectrum of ethyl hydrogen phosphate typically displays characteristic signals for the ethyl group. The methyl (CH₃) protons appear as a triplet, while the methylene (B1212753) (CH₂) protons adjacent to the phosphate group present as a quartet. This splitting pattern arises from the spin-spin coupling between the neighboring protons. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct resonances are observed for the methyl and methylene carbons of the ethyl group, with their chemical shifts being influenced by the electronegative phosphate moiety. nih.govscispace.com

³¹P NMR: As a 100% naturally abundant and highly receptive nucleus, ³¹P NMR is particularly powerful for studying organophosphorus compounds. researchgate.net Ethyl hydrogen phosphate typically exhibits a single sharp peak in the ³¹P NMR spectrum, and its chemical shift is a sensitive indicator of the electronic environment around the phosphorus atom. huji.ac.il The coupling between phosphorus and adjacent protons (¹H-³¹P coupling) can provide further structural confirmation. huji.ac.il One-bond couplings are characteristically large, often in the range of 600 to 700 Hz. huji.ac.il

Table 1: Typical NMR Spectroscopic Data for Ethyl Dihydrogen Phosphate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~4.0–4.2 | Quartet | -CH₂- | |

| ¹H | ~1.2–1.4 | Triplet | -CH₃ | |

| ³¹P | ~0–2 | Singlet | -O-P(O)(OH)₂ |

Note: Chemical shifts are referenced to standard compounds and can vary slightly depending on the solvent and concentration. The data presented is a general representation based on available information.

NMR spectroscopy is an indispensable tool for monitoring the progress of chemical reactions involving ethyl hydrogen phosphate in real-time. magritek.com For instance, the hydrolysis of related organophosphate compounds has been successfully followed using ³¹P NMR, allowing for the identification and quantification of major intermediates and final products like phosphoric acid. rsc.orgcdmf.org.br The appearance and disappearance of specific NMR signals corresponding to reactants, intermediates, and products provide detailed kinetic and mechanistic insights into the transformation. rsc.orgresearchgate.net For example, in the study of prodrug activation, ³¹P NMR has been used to track the formation of ethyl phosphate as a metabolite. rsc.org

By combining NMR-derived experimental restraints, such as coupling constants and Nuclear Overhauser Effect (NOE) data, with computational molecular modeling, it is possible to determine the preferred solution-state conformations of molecules containing the ethyl phosphate moiety. nih.govresearchgate.net This approach has been applied to study the conformational behavior of phosphate-bridged dimannosides, where dimethyl phosphate served as a model for the phosphodiester linker. researchgate.net Furthermore, NMR studies on DNA duplexes containing ethylated phosphate backbones have provided insights into how this modification perturbs the helical structure and stability of the DNA. nih.gov The analysis of NMR line shapes can also yield thermodynamic data, such as the Gibbs free energy of hydrogen bond formation in complex structures. nih.gov

Application in Monitoring Reaction Progress and Identification of Intermediates and Products

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in ethyl hydrogen phosphate and offers insights into intermolecular interactions. cas.cznih.gov

FTIR Spectroscopy: The FTIR spectrum of ethyl hydrogen phosphate is characterized by strong absorption bands corresponding to the vibrations of the phosphate group. A prominent band is typically observed around 1250 cm⁻¹ due to the P=O stretching vibration. Another significant absorption appears near 1050 cm⁻¹ which is attributed to the P-O-C stretching vibration. The presence of broad O-H stretching bands would also be expected due to the acidic hydroxyl groups.

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. It is a sensitive technique for probing intermolecular interactions, such as hydrogen bonding, in both the solid state and in solution. researchgate.net Studies on related phosphate-containing molecules have shown that vibrational properties are highly sensitive to conformation and interactions with the surrounding environment, such as solvent molecules. cas.cznih.gov

Table 2: Characteristic Vibrational Frequencies for Ethyl Hydrogen Phosphate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| P=O Stretch | ~1250 | FTIR |

| P-O-C Stretch | ~1050 | FTIR |

Note: The exact positions of these bands can be influenced by factors such as the physical state of the sample (solid or liquid), solvent, and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight Determination and Degradation Product Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of ethyl hydrogen phosphate and to identify its degradation products with high sensitivity and specificity. ceu.es In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The molecular ion peak in the mass spectrum provides direct confirmation of the molecular weight of the compound. Various ionization techniques, such as electrospray ionization (ESI), are employed, often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. ceu.es This coupling allows for the separation of components before they enter the mass spectrometer, facilitating the identification of individual compounds, including degradation products that may form under different conditions. ceu.esspectroscopyonline.com For example, LC-MS has been utilized to identify and obtain the molecular weights of degradation products in pharmaceutical formulations. ceu.es

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination of Ethyl Hydrogen Phosphate(1-) Complexes and Derivatives

Single Crystal X-ray Diffraction: This technique provides the most detailed structural information, including bond lengths, bond angles, and crystal packing. It has been used to determine the solid-state structure of related organophosphate compounds, such as 2-(trimethylazaniumyl)ethyl hydrogen phosphate monohydrate, revealing the intricate network of hydrogen bonds and intermolecular interactions. iucr.org

Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and to obtain information about the unit cell dimensions of a powdered sample. It is a valuable tool for characterizing the products of solid-state reactions and for quality control of crystalline materials. For instance, PXRD has been used to study the interaction between diammonium hydrogen phosphate and various pigments. mdpi.com

Chromatographic Techniques for Separation, Isolation, and Quantitative Analysis in Research Matrices

The accurate separation, isolation, and quantification of ethyl hydrogen phosphate(1-) and related organophosphates from complex research matrices necessitate the use of advanced chromatographic techniques. Due to the ionic and non-volatile nature of this compound, High-Performance Liquid Chromatography (HPLC) is often employed for its direct analysis. advancechemjournal.com For analysis via Gas Chromatography (GC), which requires analyte volatility, a derivatization step is essential to convert the polar phosphate species into a form suitable for gas-phase separation and detection. shimadzu.com

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Phosphate Species

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a liquid mixture. wikipedia.orgresearchgate.net It is particularly well-suited for non-volatile or thermally unstable compounds like ethyl hydrogen phosphate(1-), which cannot be analyzed directly by gas chromatography. advancechemjournal.com The separation mechanism in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. advancechemjournal.com

For polar and ionic species such as alkyl phosphates, specific HPLC modes are employed to achieve effective separation and retention. Ion-pair reversed-phase HPLC is an established method for determining high-energy phosphates. nih.gov This technique introduces a lipophilic counter-ion into the mobile phase, which forms a neutral ion pair with the charged analyte. This neutral complex can then be retained and separated by a non-polar (C18) stationary phase. Another effective technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent to separate highly polar compounds. wikipedia.org

Research on the analysis of various high-energy phosphates in biological samples has demonstrated the utility of isocratic ion-pair reversed-phase HPLC. nih.gov In such studies, precise quantification is achieved by optimizing detection wavelengths, with 254 nm and 210 nm being effective for adenonucleotides and creatine (B1669601) compounds, respectively. nih.gov Sample preparation is critical and often involves protein precipitation using agents like perchloric acid to ensure consistent extraction from the matrix. nih.gov

Table 1: Representative HPLC Conditions for Organophosphate Analysis

| Parameter | Condition | Rationale/Details | Citation |

| Technique | Ion-Pair Reversed-Phase HPLC | Forms a neutral ion pair with the charged phosphate analyte, allowing retention on a non-polar stationary phase. | nih.gov |

| Stationary Phase | Octadecylsilane (C18) | A common non-polar phase for reversed-phase chromatography, providing hydrophobic interactions. | researchgate.net |

| Mobile Phase | Aqueous buffer with an ion-pairing agent (e.g., tetrabutylammonium) and organic modifier (e.g., acetonitrile). | The ion-pairing agent facilitates retention, while the organic modifier controls the elution strength. | |

| Detection | UV-Vis Detector | Wavelengths of 210 nm or 254 nm are commonly used for phosphate-containing compounds. | nih.gov |

| Sample Prep | Protein precipitation with perchloric acid followed by neutralization. | Removes interfering macromolecules from biological samples and ensures consistent extraction. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of GC with the detection power of MS. However, its application is generally limited to thermally stable and volatile compounds. shimadzu.com Ionic alkyl phosphates like ethyl hydrogen phosphate(1-) are polar and non-volatile, making them unsuitable for direct GC analysis. d-nb.info Therefore, a chemical derivatization step is mandatory to convert these analytes into volatile and thermally stable derivatives. nih.gov

Common derivatization strategies for compounds with active hydrogen atoms, such as alcohols and acids, include alkylation and silylation. researchgate.net

Alkylation (Benzylation): One effective method involves the conversion of ionic alkyl phosphates into their corresponding benzyl (B1604629) esters. Research has detailed a procedure where aqueous samples are protonated, dried, and then refluxed with a reagent like 3-benzyl-1-p-tolyltriazene in acetone (B3395972). d-nb.info The resulting non-polar benzyl esters are sufficiently volatile to be analyzed by GC and can be quantified using a phosphorus-specific detector, such as a flame-photometric detector (FPD). d-nb.info

Silylation: Trimethylsilylation is another widely used technique for derivatizing polar compounds. nih.gov This process replaces the active hydrogen atoms in the phosphate group with a trimethylsilyl (B98337) (TMS) group, using reagents such as bis(trimethylsilyl)acetamide (BSA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting TMS derivatives exhibit increased volatility, thermal stability, and excellent chromatographic properties, making them ideal for GC-MS analysis. nih.gov The mass spectra of these derivatives often show characteristic fragmentation patterns, such as the loss of a methyl group ([M-15]+), which aids in molecular mass determination and structural elucidation. nih.gov

Table 2: Common Derivatization and GC-MS Approaches for Alkyl Phosphates

| Parameter | Approach 1: Benzylation | Approach 2: Silylation | Citation |

| Derivatization Reagent | 3-benzyl-1-p-tolyltriazene | Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Hexamethyldisilazane (HMDS) | d-nb.info, researchgate.net |

| Analyte Derivative | Benzyl ester | Trimethylsilyl (TMS) ester | d-nb.info, nih.gov |

| Rationale | Increases volatility and thermal stability by masking polar -OH groups. | Replaces active hydrogens with non-polar TMS groups, enhancing volatility for GC analysis. | d-nb.info, nih.gov |

| GC Column | Typically a mid-polarity column (e.g., 5% OV-210). | Common non-polar or mid-polarity capillary columns (e.g., DB-1701). | d-nb.info, researchgate.net |

| Detector | Flame Photometric Detector (FPD - Phosphorus Mode), Mass Spectrometry (MS) | Mass Spectrometry (MS) | d-nb.info, nih.gov |

Coordination Chemistry and Metal Ion Interactions of Ethyl Hydrogen Phosphate 1

Ethyl Hydrogen Phosphate(1-) as a Ligand in Inorganic and Organometallic Complexes

Ethyl hydrogen phosphate(1-) and its close analog, diethyl phosphate (B84403), are effective ligands for a variety of metal ions, forming both discrete molecular complexes and extended coordination polymers. nih.govnih.gov The presence of multiple oxygen donor atoms on the phosphate moiety allows for diverse coordination modes and geometries.

The synthesis of metal-organophosphate complexes is often achieved through methods such as hydrothermal or solvothermal reactions, as well as standard solution-based techniques like vapor diffusion. osti.govajol.infomdpi.com These methods facilitate the crystallization of products, allowing for detailed structural analysis via single-crystal X-ray diffraction. osti.govmdpi.com

While specific crystal structures for simple metal-ethyl hydrogen phosphate(1-) complexes are not extensively documented in isolation, valuable insights come from studies of closely related systems. For instance, the crystal structure of phosphotriesterase (PTE) complexed with its hydrolysis product, diethyl phosphate (DEP), provides a clear example of how this type of ligand coordinates to a binuclear metal center. nih.gov In this biologically relevant complex, the DEP molecule is found to be a discrete ligand bound to the enzyme's active site. nih.gov

Coordination polymers involving organophosphates are also synthesized to create extended network structures. nih.govresearchgate.netnih.gov These materials are typically formed by reacting a metal salt with a multifunctional organic ligand, such as an organodiphosphonic acid, under hydrothermal conditions. osti.gov The resulting structures can be one-, two-, or three-dimensional, depending on the coordination preferences of the metal ion and the geometry of the ligand. nih.gov

The phosphate group of the ethyl hydrogen phosphate(1-) ligand offers several potential coordination modes. A prominent example is its ability to act as a bridging ligand. In the crystal structure of the PTE-diethyl phosphate complex, the DEP anion symmetrically bridges two divalent cobalt cations. nih.gov One of the phosphoryl oxygen atoms is coordinated to the α-metal ion at a distance of 2.0 Å, while the other phosphoryl oxygen is bound to the β-metal ion at a distance of 2.2 Å. nih.gov This bridging coordination displaces the hydroxide (B78521) molecule that normally bridges the two metal ions in the unliganded enzyme. nih.gov

The coordination geometry around the metal centers is also a critical aspect. Metal ions in these complexes can exhibit various coordination numbers and geometries, such as tetrahedral, square pyramidal, or octahedral, depending on the ligand and other coordinating species. ajol.inforesearchgate.net For instance, in some zinc-based coordination polymers, the metal centers adopt a distorted tetrahedral geometry. In contrast, cobalt can form octahedral geometries by coordinating with water molecules in addition to the primary ligands. researchgate.net The flexibility of the phosphate group allows it to accommodate the geometric preferences of different metal ions, leading to a wide variety of structural architectures.

Synthesis and Crystallographic Characterization of Metal-Ethyl Phosphate Coordination Polymers and Discrete Complexes

Investigation of Metal Ion Affinities and Selectivity of Ethyl Phosphate Ligands

Monoethyl phosphate ligands, particularly when immobilized on polymer supports, have been shown to possess significant affinity for a range of metal ions, operating effectively even in acidic solutions. cuny.edunih.govosti.gov Studies have demonstrated that these ligands have a greater affinity for both trivalent and divalent metal ions compared to their neutral diethyl ester counterparts. cuny.edunih.gov

The selectivity of these ligands has been systematically investigated. For a series of trivalent ions, the affinity order was determined to be Fe(III) > Lu(III) > La(III) > Al(III). cuny.edu Among divalent ions, the general sequence is Pb(II) > Cd(II), Cu(II) > Zn(II). cuny.edu The particularly high affinity for Fe(III) is noteworthy and shows less dependence on the acidity of the solution compared to other ions. cuny.edu The ability to tune ligand polarizability also influences selectivity; for example, monoprotic phosphate ligands show high affinities for both soft (Au(III)) and hard (Eu(III)) metal ions, demonstrating their versatility. rsc.orgrsc.org

| Metal Ion | Valency | Relative Affinity | Reference |

|---|---|---|---|

| Fe(III) | +3 | Very High | cuny.edu |

| Lu(III) | +3 | High | cuny.edu |

| La(III) | +3 | Moderate-High | cuny.edu |

| Al(III) | +3 | Moderate | cuny.edu |

| Pb(II) | +2 | High | cuny.edu |

| Cd(II) | +2 | Moderate | cuny.edu |

| Cu(II) | +2 | Moderate | cuny.edu |

| Zn(II) | +2 | Low-Moderate | cuny.edu |

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Complex Stability

Non-covalent interactions, especially hydrogen bonding, play a crucial role in the stability of metal-ethyl phosphate complexes. nih.govacs.org The stability of these complexes is significantly enhanced by both intra-ligand hydrogen bonds and hydrogen bonding involving the acidic P-OH group of the ligand. cuny.edunih.govosti.gov These interactions increase the basicity of the phosphoryl oxygen, thereby strengthening its coordination to the metal ion. nih.gov The formation of hydrogen bonds is a key factor in designing supramolecular structures and controlling the assembly of discrete molecules into organized architectures. nih.gov

The energy associated with hydrogen bonds can range from 0.25 to 40 kcal mol⁻¹, and their directional nature makes them a powerful tool in crystal engineering. nih.gov In the context of phosphate anions, hydrogen bonds can be strong enough to overcome the electrostatic repulsion between two negatively charged anions, leading to stable complexes. researchgate.net

Spectroscopic Analysis (e.g., NMR, FTIR) of Metal-Phosphate Interactions in Solution

Spectroscopic techniques are indispensable for probing the interactions between ethyl phosphate ligands and metal ions, both in solution and in the solid state. mt.com